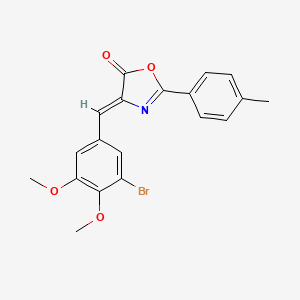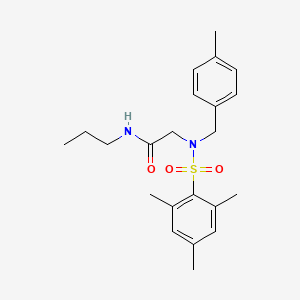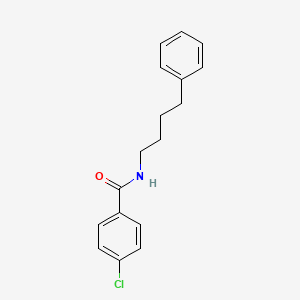
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as BDMO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one may act by inhibiting certain enzymes or proteins involved in cellular processes, leading to cell death in cancer cells or antimicrobial activity against bacteria.
Biochemical and Physiological Effects
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has not been extensively studied for its effects on physiological processes in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its synthetic accessibility and high purity. Additionally, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has demonstrated promising activity in various fields, making it a potential candidate for further research. However, one limitation of using 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One possible direction is to further investigate its mechanism of action and its effects on physiological processes in vivo. Another direction is to explore its potential applications in other fields, such as energy storage and environmental remediation. Additionally, the synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivatives with improved properties may also be a promising area of research.
In conclusion, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. While its exact mechanism of action is not fully understood, studies have suggested that it may exhibit cytotoxicity against cancer cells and antimicrobial activity against bacteria. Further research is needed to fully explore the potential of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one and its derivatives in various fields.
Aplicaciones Científicas De Investigación
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been investigated for its anticancer and antimicrobial properties. In materials science, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials with interesting properties. In catalysis, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been explored as a catalyst for various reactions, such as the Knoevenagel condensation and the Michael addition.
Propiedades
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-11-4-6-13(7-5-11)18-21-15(19(22)25-18)9-12-8-14(20)17(24-3)16(10-12)23-2/h4-10H,1-3H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDMWEMRGGNWGT-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)Br)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)Br)OC)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4675339.png)

![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4675390.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)

![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4675435.png)
![7-tert-butyl-2-(2-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675440.png)